molecular formula C12H13BrN4O2S B2477839 1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole CAS No. 2319783-11-2

1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole

Cat. No.: B2477839
CAS No.: 2319783-11-2
M. Wt: 357.23
InChI Key: QFOYCIFDMQRRKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
This compound features a 1,2,4-triazole ring linked via a methyl group to a 3-azetidinyl moiety, which is sulfonylated at the 1-position with a 2-bromobenzenesulfonyl group. The bromine atom at the ortho position of the benzene ring introduces steric and electronic effects that influence reactivity and biological interactions .

Properties

IUPAC Name

1-[[1-(2-bromophenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O2S/c13-11-3-1-2-4-12(11)20(18,19)17-6-10(7-17)5-16-9-14-8-15-16/h1-4,8-10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOYCIFDMQRRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors

    Synthesis of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate amines with halogenated compounds under basic conditions.

    Introduction of Bromobenzenesulfonyl Group: The bromobenzenesulfonyl group is introduced via sulfonylation reactions using bromobenzenesulfonyl chloride and a suitable base.

    Formation of Triazole Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Estimated as C₁₄H₁₄BrN₅O₂S (exact formula requires validation).
  • Molecular Weight : ~408.27 g/mol.
  • Functional Groups :
    • 1,2,4-Triazole: Imparts nitrogen-rich aromaticity, enabling hydrogen bonding and π-π stacking.
    • Azetidine: A strained four-membered ring that enhances conformational rigidity.
    • 2-Bromobenzenesulfonyl: Enhances lipophilicity and electrophilicity for targeted interactions.

Comparison with Similar Compounds

Structural Analogs and Their Features

The table below highlights key structural analogs and their differences:

Compound Name Structural Features Key Differences vs. Target Compound Biological/Chemical Implications
1-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole Benzodioxine sulfonyl group instead of bromobenzenesulfonyl Reduced halogen-mediated reactivity; altered π-conjugation Lower electrophilicity; potential for varied antimicrobial activity
1-(2-(Bromomethyl)phenyl)-1H-1,2,4-triazole Bromomethyl group on phenyl ring; lacks azetidine-sulfonyl moiety Flexible bromomethyl allows diverse derivatization Enhanced cross-coupling potential in synthesis
1-(1-([1,1'-Biphenyl]-3-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole Biphenyl sulfonyl group; 1,2,3-triazole instead of 1,2,4-triazole Increased steric bulk; altered nitrogen positioning Likely distinct enzyme inhibition profiles
1-(3-Bromopropyl)-1,2,4-triazole Bromine on propyl chain; simpler structure without azetidine or sulfonyl groups Higher alkyl chain mobility; reduced rigidity Limited utility in targeted drug design

Electronic and Reactivity Comparisons

  • Halogen Effects: The 2-bromobenzenesulfonyl group in the target compound offers stronger electron-withdrawing effects compared to non-halogenated analogs (e.g., benzodioxine sulfonyl in ), enhancing its electrophilicity for nucleophilic substitution reactions .
  • Azetidine vs.
  • Triazole Isomerism : 1,2,4-Triazole derivatives generally exhibit higher metabolic stability than 1,2,3-triazoles (e.g., ), making the target compound more suitable for pharmaceutical applications .

Biological Activity

The compound 1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is a derivative of the triazole class known for its diverse biological activities. This article examines its biological properties, including antimicrobial, antifungal, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H12BrN5O2S. It features a triazole ring, a sulfonyl group, and an azetidine moiety, which contribute to its biological activity. The presence of bromine in the structure may enhance its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC12H12BrN5O2S
Molecular Weight343.22 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and DMF

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains.

Antibacterial Studies

A study conducted on related triazole compounds showed that derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to This compound were tested against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The results indicated that certain modifications to the triazole structure could enhance antibacterial efficacy, suggesting that the specific substitutions on the azetidine or sulfonyl groups may influence activity levels .

The mechanism by which triazoles exert their biological effects often involves:

  • Inhibition of enzyme activity : Triazoles can inhibit cytochrome P450 enzymes involved in steroid biosynthesis.
  • Disruption of cellular processes : By interacting with various cellular targets, these compounds can modulate signaling pathways critical for bacterial and fungal survival.

Study 1: Antibacterial Efficacy

In a comparative study evaluating various triazole derivatives, it was found that modifications to the azetidine ring significantly impacted antibacterial potency. The compound 6d , closely related to our target compound, exhibited the highest antibacterial activity among the tested derivatives .

Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of triazoles indicated that structural variations could lead to enhanced antifungal activity against Candida species. While specific data on This compound remain sparse, the trends observed in related compounds suggest potential efficacy in this area .

Q & A

Basic: What are the optimal synthetic routes for this compound, and what critical parameters influence reaction efficiency?

The synthesis of 1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole can be optimized using Click chemistry and Suzuki coupling strategies. Key parameters include:

  • Temperature control : Elevated temperatures (80–100°C) enhance reaction rates but may increase side-product formation in azetidine-sulfonyl coupling steps .
  • Catalyst selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves triazole ring formation efficiency, while palladium catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki cross-coupling of bromophenyl groups .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates during sulfonation and azetidine functionalization .

Advanced: How can crystallographic data resolve steric and electronic interactions influencing biological activity?

Single-crystal X-ray diffraction reveals dihedral angles between the triazole ring and 2-bromobenzenesulfonyl group, indicating steric hindrance that may limit binding to biological targets. For example, angles >30° correlate with reduced enzymatic inhibition due to impaired planar alignment with active sites . Electron density maps further highlight the electron-withdrawing effect of the sulfonyl group, which enhances electrophilic reactivity at the triazole N2 position .

Basic: What purification techniques ensure high yield and purity?

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 4:1 to 1:1) to separate unreacted azetidine precursors .
  • Recrystallization : Ethanol/water mixtures (3:1) yield pure crystals with >95% purity, verified by HPLC (C18 column, acetonitrile/water mobile phase) .
  • Vacuum filtration : Critical for removing by-products after solvent evaporation in multi-step syntheses .

Advanced: How can researchers address contradictions in reported biological activity data?

Contradictions in biological activity (e.g., COX-2 inhibition vs. inactivity) may arise from:

  • Assay conditions : Standardize protocols (e.g., enzyme concentration, pH) to minimize variability. For example, COX-2 inhibition assays require <5% DMSO to avoid solvent interference .
  • Structural analogs : Compare activity of derivatives (e.g., methylsulfonyl vs. bromobenzenesulfonyl substitutions) to isolate pharmacophore contributions .
  • Molecular dynamics simulations : Predict binding poses under varying protonation states to explain divergent IC₅₀ values .

Basic: Which spectroscopic methods are most effective for structural characterization?

  • ¹H/¹³C NMR : Confirm triazole proton integration (1H at δ 8.1–8.3 ppm) and sulfonyl group resonance (δ 125–130 ppm for bromophenyl carbons) .
  • IR spectroscopy : Detect sulfonyl S=O stretches (1350–1300 cm⁻¹) and triazole C-N vibrations (1600–1500 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 423.98) with <2 ppm error .

Advanced: How does the sulfonyl group in the azetidine moiety influence reactivity?

The 2-bromobenzenesulfonyl group:

  • Enhances electrophilicity : Stabilizes transition states in nucleophilic substitution reactions via electron-withdrawing effects, improving yields in azetidine alkylation steps .
  • Modulates solubility : Sulfonyl groups increase hydrophilicity, enhancing bioavailability in aqueous assay systems .
  • Affords hydrogen-bonding sites : The sulfonyl oxygen participates in H-bonding with enzymatic residues (e.g., COX-2 His90), as shown in docking studies .

Basic: What in vitro models are suitable for initial biological screening?

  • Antimicrobial assays : Broth microdilution (MIC against S. aureus and E. coli) .
  • Enzyme inhibition : Fluorescence-based assays for COX-2, using celecoxib as a positive control .
  • Cytotoxicity screening : MTT assays on HEK-293 or HeLa cells to assess IC₅₀ values .

Advanced: What computational methods elucidate its mechanism of action?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for reaction pathway predictions .
  • Molecular docking (AutoDock Vina) : Simulate binding to COX-2 (PDB: 3LN1) with a focus on sulfonyl-triazole interactions .
  • Molecular dynamics (MD) : Analyze stability of ligand-protein complexes over 100-ns simulations to validate docking results .

Basic: How to minimize by-products during synthesis?

  • Stepwise purification : Isolate intermediates (e.g., azetidine-sulfonyl adducts) before triazole coupling to reduce cross-reactivity .
  • Catalyst optimization : Use Pd/Cu co-catalysis to suppress homocoupling of bromophenyl groups in Suzuki reactions .
  • Low-temperature quenching : Halt reactions at 50% conversion to prevent over-sulfonation .

Advanced: How to design SAR studies for triazole-azetidine derivatives?

  • Vary substituents : Synthesize analogs with halogens (Cl, F) or methyl groups on the benzenesulfonyl ring to assess steric/electronic effects .
  • Bioisosteric replacement : Replace the azetidine ring with pyrrolidine or piperidine to study ring size impact on target affinity .
  • Pharmacophore mapping : Overlay crystal structures of active/inactive derivatives to identify essential spatial features .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.